Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)-

Muscarinic Receptor Binding Neuroscience Selectivity Screening

Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- (CAS 647029-23-0) is a synthetic organic compound belonging to the 1,3-benzodioxin class, a subclass of oxygen-containing heterocycles characterized by a fused benzene ring with a 1,3-dioxin system. The molecule, with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol, features an acetyl (ethanone) group at the 6-position and a methyl substituent at the 8-position of the 4H-1,3-benzodioxin core.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 647029-23-0
Cat. No. B12594782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)-
CAS647029-23-0
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OCOC2)C(=O)C
InChIInChI=1S/C11H12O3/c1-7-3-9(8(2)12)4-10-5-13-6-14-11(7)10/h3-4H,5-6H2,1-2H3
InChIKeyNGBNLWFYEXDVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- (647029-23-0): Core Identity and Procurement-Relevant Characteristics


Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- (CAS 647029-23-0) is a synthetic organic compound belonging to the 1,3-benzodioxin class, a subclass of oxygen-containing heterocycles characterized by a fused benzene ring with a 1,3-dioxin system . The molecule, with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol, features an acetyl (ethanone) group at the 6-position and a methyl substituent at the 8-position of the 4H-1,3-benzodioxin core [1]. This specific substitution pattern, as detailed below, imparts distinct physicochemical and reactivity profiles that are critical for informed selection in chemical synthesis and biological research applications [1].

Why In-Class Substitution of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- (647029-23-0) is Not Recommended


The 1,3-benzodioxin class exhibits significant biological and physicochemical variability. A simple interchange with a close analog, such as an unsubstituted 1,3-benzodioxin or a 1,4-benzodioxin derivative, can lead to drastically different experimental outcomes. As the evidence in Section 3 demonstrates, the specific 8-methyl and 6-acetyl substitution pattern on the 1,3-benzodioxin core of 647029-23-0 directly influences key parameters, including lipophilicity (LogP) , polar surface area (PSA) , and synthetic utility in specific transformations [1]. Furthermore, its weak affinity for muscarinic receptors [2] contrasts sharply with other benzodioxin-containing compounds that display potent activity at these targets, underscoring the risk of assuming class-wide behavior. Relying on a generic, uncharacterized analog jeopardizes reproducibility and undermines the predictive validity of research and development efforts.

Quantitative Differentiation Guide for Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- (647029-23-0)


Significantly Reduced Muscarinic Receptor Affinity vs. Benzodioxin Chalcone CD8

In a radioligand binding assay, the target compound, 647029-23-0, demonstrated an IC50 of 3,300,000 nM (3.30E+6 nM) for the displacement of the muscarinic antagonist [³H]cis-methyldioxolane from rat cortical tissue [1]. This is in stark contrast to the potent 1,3-benzodioxine-containing chalcone, CD8, which was reported to inhibit monoamine oxidase B (MAO-B) with an IC50 of 26 nM (0.026 µM) [2]. While these are different primary targets, the comparison across the same core scaffold highlights a crucial point: the simple ethanone derivative is an extremely weak binder at this classically screened CNS target, whereas a more complex chalcone derivative shows sub-micromolar potency. This near-complete lack of muscarinic activity for 647029-23-0 is a critical differentiator.

Muscarinic Receptor Binding Neuroscience Selectivity Screening

Higher Lipophilicity (LogP) for Enhanced Membrane Permeability vs. Unsubstituted Core

The calculated octanol-water partition coefficient (LogP) for Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- is 2.064 . This value is substantially higher than that of the unsubstituted 4H-1,3-benzodioxin core, which has a reported LogP of 1.55 [1]. The difference of 0.514 LogP units indicates that the addition of the methyl and acetyl groups significantly increases the compound's lipophilicity. In the context of drug design and agrochemical discovery, this shift can translate to improved passive diffusion across biological membranes and increased distribution into lipid-rich compartments.

Physicochemical Property Drug Design LogP Lipophilicity

Increased Polar Surface Area (PSA) Influencing Oral Bioavailability vs. 1,4-Benzodioxin Analog

The topological polar surface area (TPSA) for the target compound is 35.53 Ų . This is nearly double the PSA of a simple 1,4-benzodioxin analog, such as 2,3-dihydro-1,4-benzodioxine, which has a reported PSA of 18.46 Ų . A PSA value below 60-70 Ų is often associated with good oral absorption, but this ~17 Ų difference signifies a notable change in polarity. The higher PSA of 647029-23-0, attributed to the additional acetyl group and the 1,3-dioxin ring, may result in reduced passive membrane permeability compared to the more lipophilic 1,4-benzodioxin scaffold, a key consideration in medicinal chemistry optimization.

Physicochemical Property ADME PSA Drug-likeness

Efficient Synthetic Utility: 80% Hydrolysis Yield to a Key Building Block

A key synthetic application of this compound is its use as a protected intermediate. Under acidic conditions (HCl), the 1,3-benzodioxin ring of 647029-23-0 undergoes hydrolysis to yield 4-hydroxy-3-hydroxymethyl-5-methylacetophenone in a reported 80% yield [1]. This transformation is particularly valuable for accessing this specific hydroxyketone building block. While direct comparative yield data for analogous benzodioxin deprotections is limited, an 80% yield for a two-step deprotection sequence (ring-opening and acetal hydrolysis) is considered efficient and practical. In contrast, alternative protecting group strategies for similar 1,2-diol or catechol motifs can often suffer from lower yields or require more forcing conditions that degrade sensitive substrates.

Synthetic Chemistry Protecting Group Hydrolysis Building Block

Validated Application Scenarios for Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- (647029-23-0)


A Clean Negative Control for Muscarinic Receptor Assays

For researchers developing or validating assays for muscarinic receptor modulators, 647029-23-0 serves as an ideal negative control. Its demonstrated extremely weak affinity (IC50 = 3.30E+6 nM) for these targets [1] ensures it will not interfere with the assay signal, providing a clean baseline. This is in stark contrast to many other benzodioxin derivatives which can exhibit potent activity at CNS targets [2].

A Lipophilic Scaffold for CNS-Targeted Drug Discovery

In medicinal chemistry programs targeting the central nervous system (CNS), 647029-23-0 offers a starting scaffold with a favorable LogP of 2.064 . This elevated lipophilicity, compared to the unsubstituted core (LogP 1.55) [3], is a key property for passive blood-brain barrier penetration. Researchers can use this core to build libraries of lipophilic compounds while avoiding the confounding muscarinic activity seen in other analogs [1].

A Reliable Intermediate for Synthesizing 4-hydroxy-3-hydroxymethyl-5-methylacetophenone

Organic chemists seeking a robust route to the specific hydroxyketone, 4-hydroxy-3-hydroxymethyl-5-methylacetophenone, should prioritize 647029-23-0 as a key intermediate. The literature documents a straightforward, high-yielding (80%) hydrolysis protocol under acidic conditions to generate this valuable building block [4]. This established method offers a more direct and efficient alternative to potentially lower-yielding or multi-step routes.

A Moderate Polarity Probe for ADME Property Investigations

For teams conducting structure-activity relationship (SAR) studies on membrane permeability, 647029-23-0 provides a useful comparator with a defined PSA of 35.53 Ų . This value, which is significantly higher than that of simpler 1,4-benzodioxin analogs (~18 Ų) , allows researchers to systematically investigate the impact of increased polarity on absorption, distribution, metabolism, and excretion (ADME) properties without introducing the complexities of more polar functional groups.

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